3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Pyrido[2,3-d]pyrimidin-4(3H)-one is a type of heterocyclic compound that includes fused pyridine and pyrimidine rings . These compounds have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives often involves the preparation of specific intermediates, which are then efficiently derivatized to give the final compounds . For example, one study reported the design and synthesis of a series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives can be determined using various techniques such as mass spectrometry, 1H NMR, 13C NMR, and FT-IR spectroscopy . In silico molecular docking can also be used to predict the binding modes of these compounds .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been found to exhibit various biological activities, which can be attributed to their interactions with different residues of target proteins .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives can be influenced by various factors such as the presence of electron-donating groups and halogen substitutions .Scientific Research Applications
Hydrogen-bonding Patterns and Chemical Properties
Research on compounds similar to "3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one" often focuses on their hydrogen-bonding patterns, which are crucial for understanding their chemical behavior and potential applications in designing new materials or drugs. For instance, studies on trimethoprim picolinate and related compounds reveal complex hydrogen-bonding interactions, which are significant for their structural stability and reactivity (Hemamalini, Muthiah, & Lynch, 2006).
Synthesis and Photophysical Properties
The design and synthesis of derivatives show significant photophysical properties, including solid-state fluorescence and potential as colorimetric pH sensors. These properties are derived from their unique molecular designs, which incorporate donor–π–acceptor structures conducive to tunable photophysical characteristics (Yan et al., 2017).
Antimicrobial and Antitubercular Activities
Several studies focus on the antimicrobial and antitubercular potentials of related compounds, indicating their relevance in developing new therapeutic agents. For example, synthesized pyrimidine-azitidinone analogues have been tested for their antimicrobial and antitubercular activities, showing promise in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Antioxidant Activities
The antioxidant activities of compounds with similar structures have been assessed, suggesting potential health benefits and therapeutic applications. Such activities are critical for combating oxidative stress-related diseases (Ansari et al., 2016).
Development of Negative Allosteric Modulators
There's research on the development of negative allosteric modulators for treating cognitive impairment associated with neurodegenerative diseases, showcasing the therapeutic potential of these compounds in central nervous system disorders (Li et al., 2016).
Novel Synthesis Methods
Innovative synthesis methods for creating pyrido[1,2-a]benzimidazole derivatives and related compounds highlight the ongoing research in improving the efficiency and applicability of synthetic organic chemistry, which is crucial for the development of new drugs and materials (Yan et al., 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
The compound interacts with its targets (kinases) by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction can lead to the inhibition of kinase function, which is closely linked to tumor proliferation and survival .
Biochemical Pathways
The compound affects the biochemical pathways related to kinase function. Kinase inhibition can disrupt the signaling pathways that are essential for tumor proliferation and survival . The downstream effects of this disruption can lead to the inhibition of tumor growth .
Pharmacokinetics
The pharmacokinetic properties of the compound suggest good traditional drug-like properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact its bioavailability . .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of kinase function and the inhibition of tumor proliferation and survival . This can lead to the inhibition of tumor growth .
Future Directions
The future directions for research on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives could involve the design and synthesis of novel compounds with potential as kinase inhibitors . Additionally, further studies could be conducted to understand the mechanism of action of these compounds and to evaluate their therapeutic potential .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17-14-4-3-9-20-16(14)21-12-23(17)13-6-10-22(11-7-13)18(25)15-5-1-2-8-19-15/h1-5,8-9,12-13H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUACVDMCVROJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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